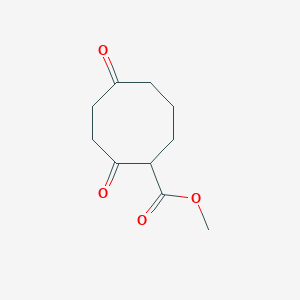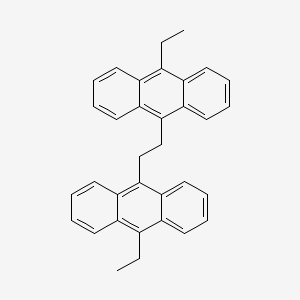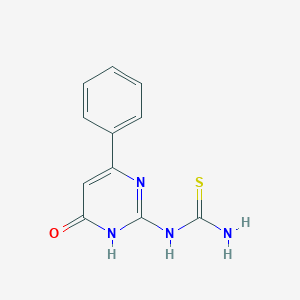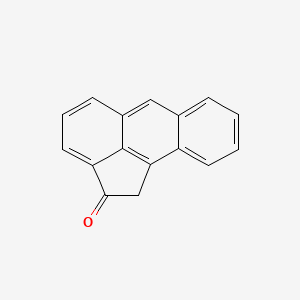![molecular formula C25H25NO2 B14393081 3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) CAS No. 89787-36-0](/img/structure/B14393081.png)
3,3'-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) is a chemical compound known for its unique structure and properties It is characterized by the presence of a 4-methylphenyl group attached to an azanediyl linkage, which is further connected to two 1-phenylpropan-1-one moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of terephthalaldehyde with 2-aminoacetophenone in the presence of a base catalyst . The reaction conditions often include a solvent such as ethanol and a base like sodium hydroxide, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced derivatives like alcohols, and substituted phenyl derivatives. These products can further undergo additional transformations, expanding the range of possible applications.
科学的研究の応用
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
作用機序
The mechanism of action of 3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,3’-[(4-Methylpyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one): This compound has a similar structure but with a pyridine ring instead of a phenyl ring.
2,2’-[(1,2-Phenylenebis(azanediyl))bis(cyclohepta-2,4,6-trien-1-one): Another related compound with a different core structure but similar functional groups.
Uniqueness
3,3’-[(4-Methylphenyl)azanediyl]bis(1-phenylpropan-1-one) is unique due to its specific combination of functional groups and structural features
特性
CAS番号 |
89787-36-0 |
|---|---|
分子式 |
C25H25NO2 |
分子量 |
371.5 g/mol |
IUPAC名 |
3-(4-methyl-N-(3-oxo-3-phenylpropyl)anilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C25H25NO2/c1-20-12-14-23(15-13-20)26(18-16-24(27)21-8-4-2-5-9-21)19-17-25(28)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
InChIキー |
KBWUDIVPUQSTQB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(CCC(=O)C2=CC=CC=C2)CCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


sulfanylidene-lambda~5~-phosphane](/img/structure/B14393005.png)


![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)

![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)





![9-[Bis(4-methylphenyl)methylidene]-9H-xanthene](/img/structure/B14393083.png)

